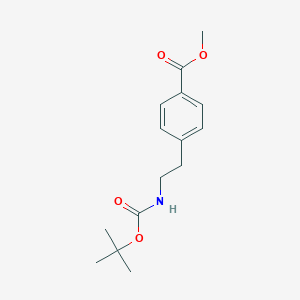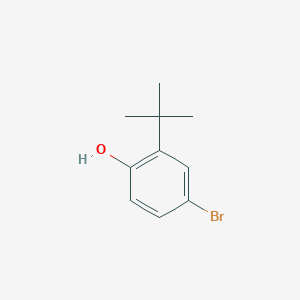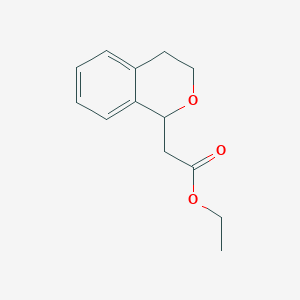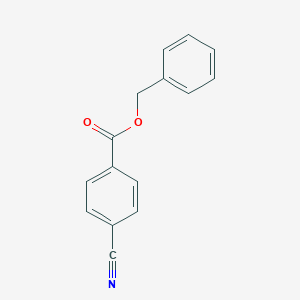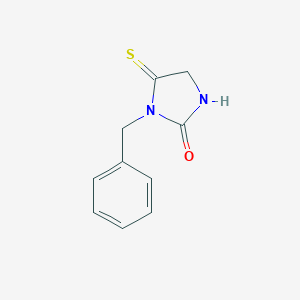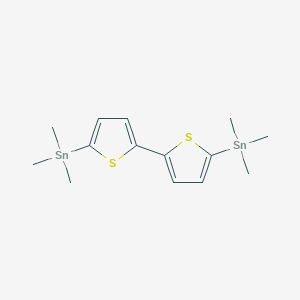
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
Übersicht
Beschreibung
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (BTMST) is an organotin compound that has been used in a variety of scientific applications, from organic synthesis to biochemistry and physiology. This compound is a precursor to a number of other organotin compounds, and has been used in a variety of applications, from medical research to industrial synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is utilized in the synthesis of novel polythiophenes, a class of conducting polymers. For instance, in the study of ambipolar behavior of ethynyl-bridged polythiophenes, bithiophene units linked with ethynyl bridges were synthesized, demonstrating its role in forming stable, luminescent, and electrochemically active polymers (Krompiec et al., 2013). Another study highlighted its application in preparing functionalized oligothiophenes through coupling reactions (Kamal et al., 1997).
Optoelectronic Applications
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is significant in optoelectronics, particularly in the fabrication of π-conjugated polymers with specific properties. A study described its use in producing polymers with high solubility and absorption characteristics, crucial for optoelectronic applications (Nurulla et al., 2002).
Thin-Film Transistor Performance
In the field of organic electronics, 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene contributes to the development of high-performance organic thin-film transistors. Studies demonstrate its role in synthesizing copolymers that exhibit impressive mobility, highlighting its potential in advanced electronic devices (Yi et al., 2013).
Electrochromic and Luminescent Properties
This compound is also pivotal in the synthesis of electrochromic and luminescent polymers. Research shows its effectiveness in creating materials with enhanced fluorescent activity, beneficial for various applications in displays and sensors (Barbarella et al., 1996).
Wirkmechanismus
Target of Action
This compound is often used in the synthesis of organic semiconductors , suggesting that its targets could be related to electronic properties of materials rather than biological entities.
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. As a stannylated bithiophene, it likely interacts with its targets through the formation of covalent bonds during chemical reactions. The trimethylstannyl groups can undergo transmetallation reactions with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
Its influence is more on the properties of the materials it helps synthesize, such as organic semiconductors .
Result of Action
The primary result of the action of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene is the formation of new compounds with desirable properties for use in organic electronics . The specifics of these results would depend on the exact reactions the compound is used in.
Eigenschaften
IUPAC Name |
trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRPCDOGSNNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene | |
CAS RN |
143367-56-0 | |
| Record name | 143367-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene suitable for synthesizing conjugated polymers?
A1: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is particularly useful for synthesizing conjugated polymers due to its involvement in the Stille coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between this organotin reagent and various halogenated aromatic compounds. This enables the creation of diverse polymer backbones with tunable properties. For example, in the research papers provided, 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene was reacted with different dibromo-functionalized monomers under Stille conditions to generate various polymers with specific optoelectronic characteristics [, ].
Q2: How does the incorporation of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene influence the properties of the resulting polymers?
A2: The incorporation of the 2,2'-bithiophene unit, facilitated by the use of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene, significantly influences the polymer's properties. The bithiophene unit extends the conjugation length along the polymer backbone, which typically leads to a redshift in the absorption and emission spectra, impacting the material's color and potential applications in optoelectronic devices [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
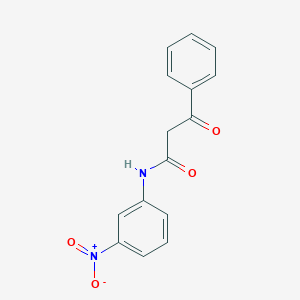
![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
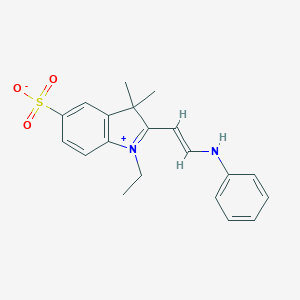
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)


